molecular formula C12H7BrClFO B6383458 3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% CAS No. 1261976-42-4

3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95%

Cat. No. B6383458
CAS RN: 1261976-42-4
M. Wt: 301.54 g/mol
InChI Key: QSELJQZBQWUBDG-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% is an organic compound belonging to the class of phenols. It is a colorless, water-soluble solid with a melting point of 128°C and a boiling point of 184°C. It is also known as 3-Bromo-5-chlorofluorophenol, 3-Bromo-5-CF, or 3-Bromo-5-Chloro-Fluorophenol. This compound has a wide range of applications in the scientific and industrial fields, including the synthesis of pharmaceuticals, the production of polymers, and the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% is not fully understood. However, it is believed to act as a proton donor, meaning that it can donate protons to other molecules. This allows it to interact with other molecules and form new compounds. Additionally, it can act as an electron acceptor, meaning that it can accept electrons from other molecules. This allows it to interact with other molecules and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% are not fully understood. However, it is believed to have an effect on the metabolism of proteins and carbohydrates, as well as the synthesis of steroids and other hormones. Additionally, it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% in laboratory experiments include its low cost and availability, its water-solubility, and its stability. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The limitations of using this compound in laboratory experiments include its low solubility in organic solvents, its potential to react with other compounds, and its potential to form hazardous byproducts.

Future Directions

For the use of 3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the production of pharmaceuticals, polymers, and other compounds. Additionally, further research into its mechanism of action and its potential to form hazardous byproducts is needed. Finally, further research into its potential to act as a proton donor and electron acceptor is needed in order to better understand its potential applications.

Synthesis Methods

The synthesis of 3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% can be accomplished by the method of nucleophilic substitution. This method involves the reaction of a nucleophile, such as a halide or a hydroxide, with a phenol molecule. In the case of 3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95%, the reaction involves the reaction of a bromide with a phenol molecule to form the desired product. The reaction can be conducted in the presence of a base, such as sodium hydroxide, to facilitate the substitution.

Scientific Research Applications

3-Bromo-5-(3-chloro-5-fluorophenyl)phenol, 95% has a wide range of applications in the scientific and industrial fields. It is used in the synthesis of pharmaceuticals, the production of polymers, and the study of biochemical and physiological effects. In addition, it is used as a starting material for the synthesis of other compounds, such as 3-Bromo-4-chlorophenol and 3-Bromo-4-fluorophenol. It is also used in the production of polymers, such as polycarbonates, polyamides, polyurethanes, and polyesters.

properties

IUPAC Name

3-bromo-5-(3-chloro-5-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClFO/c13-9-1-7(4-12(16)5-9)8-2-10(14)6-11(15)3-8/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSELJQZBQWUBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686424
Record name 5-Bromo-3'-chloro-5'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-chloro-5-fluorophenyl)phenol

CAS RN

1261976-42-4
Record name 5-Bromo-3'-chloro-5'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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